![molecular formula C13H9ClFNO3 B3036041 4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione CAS No. 338960-22-8](/img/structure/B3036041.png)
4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
説明
This compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a furo ring (a five-membered ring with four carbon atoms and one oxygen atom). It also contains chlorine and fluorine substituents .
Molecular Structure Analysis
The molecular structure likely involves a fused bicyclic system, with a benzene ring linked to a pyridine ring through a carbon-carbon bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and position of the chlorine, fluorine, and oxygen atoms, as well as the arrangement of the carbon and nitrogen atoms in the rings .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione, focusing on six unique applications:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .
Anticancer Research
The compound’s ability to inhibit certain enzymes involved in cancer cell proliferation has made it a subject of interest in anticancer research. Studies have demonstrated its potential to induce apoptosis in cancer cells, particularly in breast and lung cancers . This makes it a valuable lead compound for developing new chemotherapeutic agents.
Anti-inflammatory Applications
4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Agents
Research has shown that this compound can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its neuroprotective properties are attributed to its ability to modulate oxidative stress pathways and inhibit neuroinflammation.
Antiviral Applications
The compound has also been explored for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes essential for their life cycle . This makes it a potential candidate for developing antiviral drugs against diseases like influenza and hepatitis.
Agricultural Chemicals
In the field of agriculture, this compound has been studied for its potential use as a pesticide. Its ability to disrupt the nervous system of pests makes it an effective insecticide . Additionally, its low toxicity to non-target organisms makes it an environmentally friendly option for pest control.
将来の方向性
特性
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c14-7-2-1-3-8(15)11(7)6-4-10(17)16-9-5-19-13(18)12(6)9/h1-3,6H,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUXEISDGIACFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)NC1=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-5-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3035958.png)
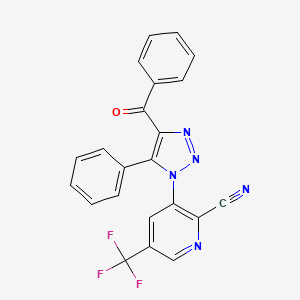
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one](/img/structure/B3035960.png)
![(3E,6E)-1,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-bis(dimethylaminomethylidene)piperazine-2,5-dione](/img/structure/B3035961.png)
![2-(4-Chlorophenyl)-2-oxoethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B3035964.png)
![5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035965.png)
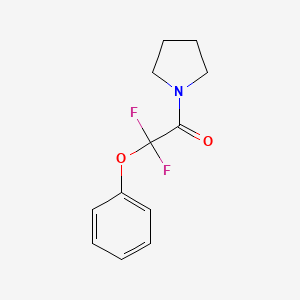
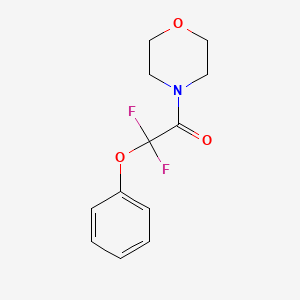
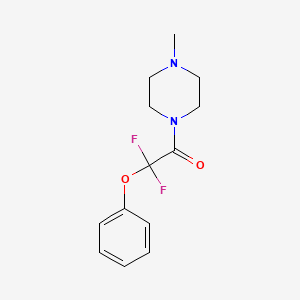
![2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035972.png)
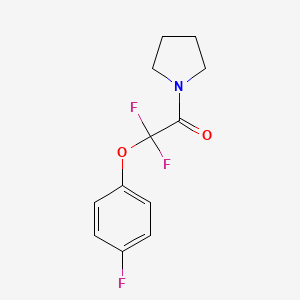

![(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one](/img/structure/B3035978.png)
